Cas no 259792-68-2 (6-chloro-2-(morpholin-4-yl)-1,3-benzothiazole)

6-クロロ-2-(モルホリン-4-イル)-1,3-ベンゾチアゾールは、有機合成化学において重要な中間体として利用される複素環式化合物です。ベンゾチアゾール骨格にモルホリン環と塩素原子が導入された構造特徴を持ち、医薬品や機能性材料の開発において有用な構造単位を提供します。特に、その剛直な分子構造と電子特性により、創薬分野ではキナーゼ阻害剤などの標的化合物設計に応用可能です。高い化学安定性と反応性のバランスが良好で、各種カップリング反応や置換反応への適用性に優れています。また、結晶性が良好なため精製工程が簡便である点も実用上の利点です。

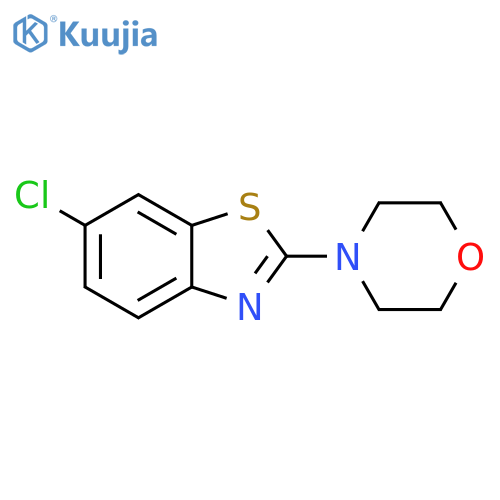

259792-68-2 structure

商品名:6-chloro-2-(morpholin-4-yl)-1,3-benzothiazole

6-chloro-2-(morpholin-4-yl)-1,3-benzothiazole 化学的及び物理的性質

名前と識別子

-

- 6-chloro-2-(morpholin-4-yl)-1,3-benzothiazole

- Benzothiazole, 6-chloro-2-(4-morpholinyl)-

- 4-(6-chlorobenzo[d]thiazol-2-yl)morpholine

- 259792-68-2

- Oprea1_753594

- AKOS024591233

- 4-(6-chloro-1,3-benzothiazol-2-yl)morpholine

- SCHEMBL21154016

- AT38387

- Maybridge1_007973

- HMS564C09

- 6-chloro-2-morpholin-4-yl-1,3-benzothiazole

- AB00671020-01

- F0647-0163

-

- インチ: 1S/C11H11ClN2OS/c12-8-1-2-9-10(7-8)16-11(13-9)14-3-5-15-6-4-14/h1-2,7H,3-6H2

- InChIKey: WZVBFKNDFYWFFW-UHFFFAOYSA-N

- ほほえんだ: S1C2=CC(Cl)=CC=C2N=C1N1CCOCC1

計算された属性

- せいみつぶんしりょう: 254.0280618g/mol

- どういたいしつりょう: 254.0280618g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 250

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 53.6Ų

じっけんとくせい

- 密度みつど: 1.403±0.06 g/cm3(Predicted)

- ゆうかいてん: 108-110 °C(Solv: dichloromethane (75-09-2); hexane (110-54-3))

- ふってん: 400.5±55.0 °C(Predicted)

- 酸性度係数(pKa): 2.55±0.10(Predicted)

6-chloro-2-(morpholin-4-yl)-1,3-benzothiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0647-0163-20μmol |

6-chloro-2-(morpholin-4-yl)-1,3-benzothiazole |

259792-68-2 | 90%+ | 20μl |

$118.5 | 2023-05-17 | |

| Life Chemicals | F0647-0163-1mg |

6-chloro-2-(morpholin-4-yl)-1,3-benzothiazole |

259792-68-2 | 90%+ | 1mg |

$81.0 | 2023-05-17 | |

| Life Chemicals | F0647-0163-10mg |

6-chloro-2-(morpholin-4-yl)-1,3-benzothiazole |

259792-68-2 | 90%+ | 10mg |

$118.5 | 2023-05-17 | |

| Life Chemicals | F0647-0163-10μmol |

6-chloro-2-(morpholin-4-yl)-1,3-benzothiazole |

259792-68-2 | 90%+ | 10μl |

$103.5 | 2023-05-17 | |

| Life Chemicals | F0647-0163-4mg |

6-chloro-2-(morpholin-4-yl)-1,3-benzothiazole |

259792-68-2 | 90%+ | 4mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0647-0163-100mg |

6-chloro-2-(morpholin-4-yl)-1,3-benzothiazole |

259792-68-2 | 90%+ | 100mg |

$372.0 | 2023-05-17 | |

| Life Chemicals | F0647-0163-5mg |

6-chloro-2-(morpholin-4-yl)-1,3-benzothiazole |

259792-68-2 | 90%+ | 5mg |

$103.5 | 2023-05-17 | |

| Life Chemicals | F0647-0163-20mg |

6-chloro-2-(morpholin-4-yl)-1,3-benzothiazole |

259792-68-2 | 90%+ | 20mg |

$148.5 | 2023-05-17 | |

| Life Chemicals | F0647-0163-5μmol |

6-chloro-2-(morpholin-4-yl)-1,3-benzothiazole |

259792-68-2 | 90%+ | 5μl |

$94.5 | 2023-05-17 | |

| Life Chemicals | F0647-0163-25mg |

6-chloro-2-(morpholin-4-yl)-1,3-benzothiazole |

259792-68-2 | 90%+ | 25mg |

$163.5 | 2023-05-17 |

6-chloro-2-(morpholin-4-yl)-1,3-benzothiazole 関連文献

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

259792-68-2 (6-chloro-2-(morpholin-4-yl)-1,3-benzothiazole) 関連製品

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Kolod Food Ingredients Co.,ltd

ゴールドメンバー

中国のサプライヤー

大量